

# Comprehensive NMR Spectral Analysis of 3,3-Diphenylpropanal: A Comparative Guide

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## Compound of Interest

Compound Name: 3,3-Diphenylpropanal

Cat. No.: B2737569

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This guide provides a detailed analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **3,3-diphenylpropanal**. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and comparison with structurally related compounds. This approach offers a valuable reference for the identification and characterization of **3,3-diphenylpropanal** in various research and development settings.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The anticipated chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **3,3-diphenylpropanal** are summarized below. These predictions are based on the analysis of substituent effects and spectral data of analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3,3-Diphenylpropanal**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CHO)	9.8 (predicted)	Triplet (t)	2.5 (predicted)
H-2 (CH <sub>2</sub> )	3.2 (predicted)	Doublet of triplets (dt)	7.5, 2.5 (predicted)
H-3 (CH)	4.6 (predicted)	Triplet (t)	7.5 (predicted)
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.2 - 7.4 (predicted)	Multiplet (m)	-

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3,3-Diphenylpropanal**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1 (CHO)	201 (predicted)
C-2 (CH <sub>2</sub> )	49 (predicted)
C-3 (CH)	45 (predicted)
C-ipso (C <sub>6</sub> H <sub>5</sub> )	142 (predicted)
C-ortho (C <sub>6</sub> H <sub>5</sub> )	129 (predicted)
C-meta (C <sub>6</sub> H <sub>5</sub> )	128 (predicted)
C-para (C <sub>6</sub> H <sub>5</sub> )	127 (predicted)

## Structural and Spectral Correlations

The structure of **3,3-diphenylpropanal** with the numbering convention used for NMR assignments is illustrated below. The diagram also depicts the key through-bond correlations that give rise to the predicted splitting patterns in the <sup>1</sup>H NMR spectrum.

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